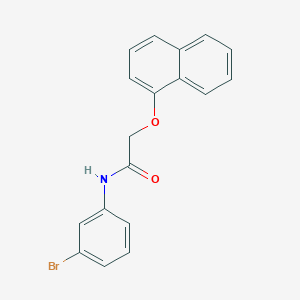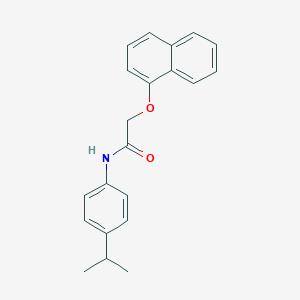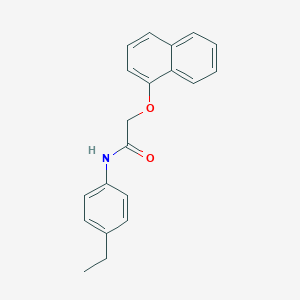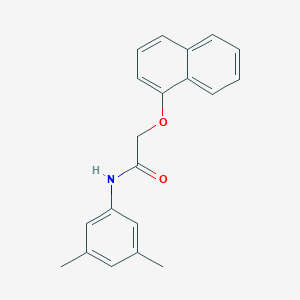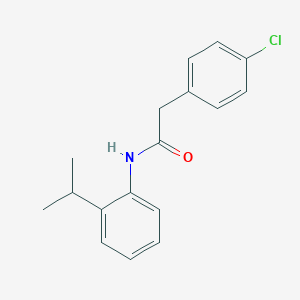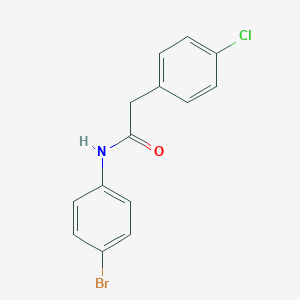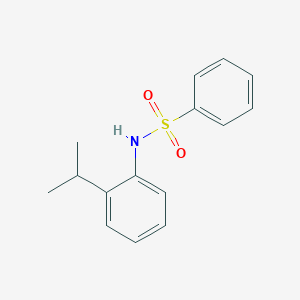
N-(2-isopropylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulindac is a sulfonamide derivative that was first synthesized in 1965 by the pharmaceutical company Merck. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and chloroform. Sulindac is a prodrug that is metabolized in the liver to its active form, sulindac sulfide, which is responsible for its anti-inflammatory effects.
作用机制
The mechanism of action of sulindac is complex and involves multiple pathways. One of the main mechanisms of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Sulindac inhibits both COX-1 and COX-2 enzymes, which leads to a decrease in prostaglandin synthesis and a reduction in inflammation.
Biochemical and physiological effects:
In addition to its anti-inflammatory effects, sulindac has been shown to have other biochemical and physiological effects. Studies have demonstrated that sulindac can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Sulindac has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes, which are responsible for the breakdown of cellular components.
实验室实验的优点和局限性
Sulindac has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other drugs used in research. However, sulindac has some limitations in laboratory experiments. It has low water solubility, which can make it difficult to administer to cells or animals. It also has a relatively short half-life in the body, which can limit its effectiveness in some applications.
未来方向
There are several potential future directions for research on sulindac. One area of interest is the development of new derivatives of sulindac that have improved pharmacological properties, such as increased solubility or longer half-life. Another area of interest is the use of sulindac in combination with other drugs or therapies for the treatment of cancer or other diseases. Finally, there is a need for more research on the mechanisms of action of sulindac and its potential effects on other cellular pathways beyond inflammation and apoptosis.
合成方法
Sulindac can be synthesized through a multistep process that involves the reaction of 2-isopropylphenol with benzene sulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with ammonia to form the final product, N-(2-isopropylphenyl)benzenesulfonamide.
科学研究应用
Sulindac has been extensively studied in the field of scientific research due to its potential therapeutic effects in various diseases. One of the most promising applications of sulindac is in the prevention and treatment of cancer. Studies have shown that sulindac can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer types, including colon, breast, and lung cancer.
属性
分子式 |
C15H17NO2S |
|---|---|
分子量 |
275.4 g/mol |
IUPAC 名称 |
N-(2-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-12(2)14-10-6-7-11-15(14)16-19(17,18)13-8-4-3-5-9-13/h3-12,16H,1-2H3 |
InChI 键 |
WRCQNJCVNSDCDE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



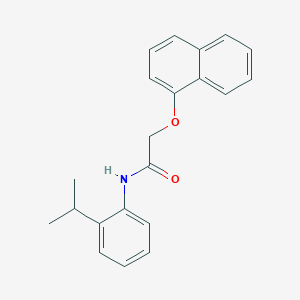


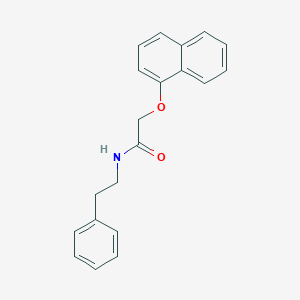
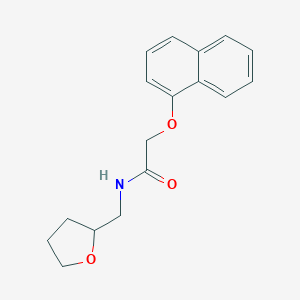

![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
